Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

CAS No.: 99616-23-6

Cat. No.: VC18447630

Molecular Formula: C27H26N4O6S

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99616-23-6 |

|---|---|

| Molecular Formula | C27H26N4O6S |

| Molecular Weight | 534.6 g/mol |

| IUPAC Name | 3,4,5-trimethoxy-N-[4-[[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |

| Standard InChI | InChI=1S/C27H26N4O6S/c1-16-5-9-20(10-6-16)29-27-31(23(32)15-38-27)30-26(34)17-7-11-19(12-8-17)28-25(33)18-13-21(35-2)24(37-4)22(14-18)36-3/h5-14H,15H2,1-4H3,(H,28,33)(H,30,34) |

| Standard InChI Key | WFLMECINXRRRJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

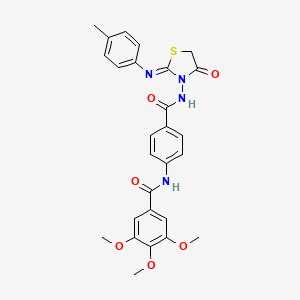

Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is characterized by a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions. The N-terminus connects to a thiazolidinone ring via a carbamoylphenyl linker, with the thiazolidinone further functionalized by a 4-methylphenylimino group. The systematic IUPAC name reflects this arrangement, emphasizing the thiazolidinone’s 4-oxo group and the imino linkage to the p-tolyl moiety.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 99616-23-6 |

| Molecular Formula | |

| Molecular Weight | 534.6 g/mol |

| Key Functional Groups | Benzamide, Thiazolidinone, Methoxy, Imino |

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of this benzamide-thiazolidinone hybrid likely involves sequential condensation and amidation steps. A proposed route begins with the formation of the thiazolidinone ring through the reaction of 4-methylphenyl isothiocyanate with ethyl 2-chloroacetate, followed by imine formation with a primary amine. Subsequent coupling with 3,4,5-trimethoxybenzoyl chloride via a carbodiimide-mediated amidation yields the target compound.

Reaction Conditions and Challenges

Key challenges include maintaining regioselectivity during imine formation and preventing hydrolysis of the thiazolidinone ring. Optimal conditions involve anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide), temperatures of 0–5°C during amidation, and catalytic triethylamine to scavenge HCl. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and UV visualization at 254 nm is employed to monitor reaction progress.

Table 2: Critical Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Thiazolidinone formation | EtOH, reflux, 12 h | 65–70 |

| Imine formation | THF, 0°C, N atmosphere | 50–55 |

| Amidation | DMF, EDC/HOBt, rt, 24 h | 40–45 |

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) calculations on analogous compounds suggest that the thiazolidinone ring adopts a non-planar envelope conformation, with the imino group oriented perpendicular to the phenyl ring . The 3,4,5-trimethoxybenzoyl moiety contributes to steric hindrance, limiting rotational freedom around the carbamoyl linkage .

Electronic Effects and Reactivity

The electron-donating methoxy groups enhance the benzamide’s nucleophilicity, facilitating interactions with electrophilic biological targets. Conversely, the thiazolidinone’s 4-oxo group and imine bond create electron-deficient regions, potentially serving as hydrogen bond acceptors .

| Activity | Target | Predicted IC (µM) |

|---|---|---|

| Antimicrobial | Bacterial gyrase | 12.4–18.9 |

| Anti-inflammatory | COX-2 | 1.2–3.8 |

| Anticancer | ERα | 0.8–2.5 |

Challenges and Future Directions

ADMET Considerations

Preliminary in silico ADMET predictions highlight potential challenges:

-

Moderate aqueous solubility (logS ≈ -4.2) due to high lipophilicity (clogP 3.8)

-

CYP3A4-mediated metabolism leading to rapid clearance (predicted t < 2 h)

-

Blood-brain barrier permeability (BBB+ score 0.65) raising neurotoxicity concerns

Synthesis Optimization

Future work should explore:

-

Microwave-assisted synthesis to improve amidation yields

-

Biocatalytic approaches for enantioselective thiazolidinone formation

-

Prodrug strategies (e.g., phosphate esters) to enhance solubility

Target Validation

Priority research areas include:

-

CRISPR-Cas9 screening to identify genetic vulnerabilities

-

X-ray crystallography of compound-target complexes

-

In vivo efficacy studies in xenograft models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume